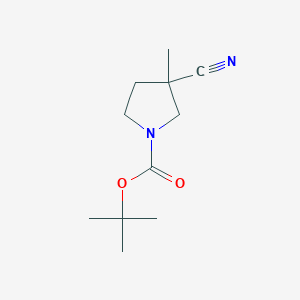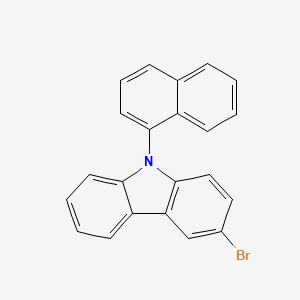
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
概要
説明
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole (3-Br-9-N-9H-Cz) is a heterocyclic compound that has recently been studied for its potential applications in the scientific research field. It is a member of the carbazole family, which are compounds that contain a fused six-membered ring system consisting of two nitrogen atoms and four carbon atoms. 3-Br-9-N-9H-Cz has been found to have several interesting properties, such as its ability to act as an electron-donating group, its ability to act as a photosensitizer, and its potential use as a fluorescent dye.
科学的研究の応用
Modulation of Carcinogen Metabolizing Enzymes
Research on fused heterocycles pendant to tetrahydronaphthalene derivatives, which are structurally related to 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, has shown significant effects on carcinogen metabolizing enzymes. These compounds have been identified as inducers of enzymes like epoxide hydrolase and glutathione S-transferases, suggesting potential for cancer prevention and therapy (Hamdy et al., 2010).
Advanced Materials for Organic Electronics
Carbazole derivatives have been applied in the development of novel heteroleptic iridium(III) complexes for polymer light-emitting diodes (OLEDs). These materials, due to their amorphous nature and high thermal stability, demonstrate good electroluminescent performance, making them valuable for advanced electronic and photonic devices (Tang et al., 2014).
Synthesis and Optical Properties
The synthesis and optical properties of diindole-annulated naphthalene diimides, which share a structural motif with the targeted compound, offer insights into the electronic and optical behavior of these materials. This research contributes to the understanding of structure-property relationships in organic semiconductors and their application in optoelectronic devices (Suraru et al., 2014).
Electropolymerization and Electrochemical Behavior
The study of donor-acceptor-donor compounds containing carbazole and naphthalene diimide units sheds light on their synthesis, electropolymerization, and spectroelectrochemical behavior. These compounds exhibit ambipolar characteristics and are promising materials for organic electronics, highlighting the versatile applications of carbazole derivatives (Rybakiewicz et al., 2020).
特性
IUPAC Name |
3-bromo-9-naphthalen-1-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVKYHIDBPQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732395 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
CAS RN |
934545-83-2 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

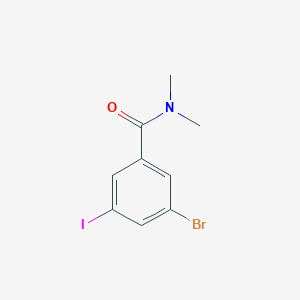
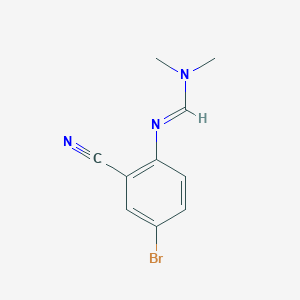
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
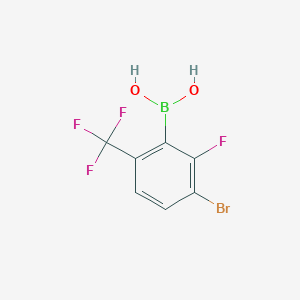
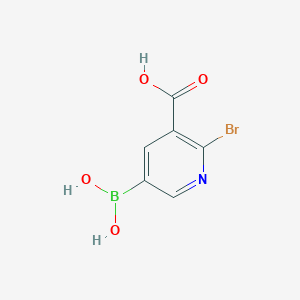

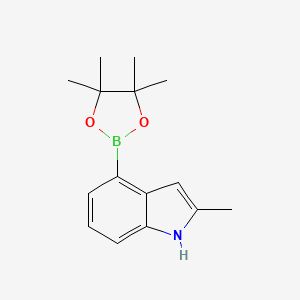
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)
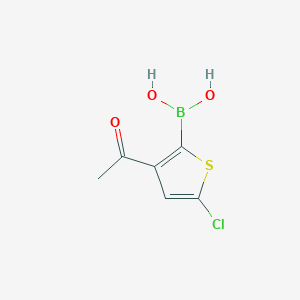

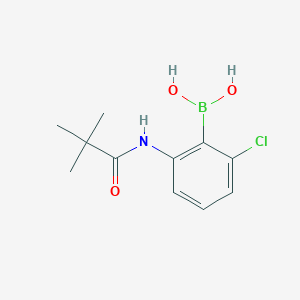
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
